molecular formula C23H24N2O3S B3303331 N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 920342-67-2

N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B3303331
CAS No.: 920342-67-2
M. Wt: 408.5 g/mol
InChI Key: JDHUGKNPDFUXIE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a pyridinone-based acetamide derivative characterized by:

  • Core structure: A 4-oxo-1,4-dihydropyridine ring substituted with a methoxy group at position 5 and a phenylthiomethyl group at position 2.
  • Acetamide moiety: Linked to a 2,5-dimethylphenyl group at the nitrogen atom. However, direct biological data are absent in the provided evidence.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-16-9-10-17(2)20(11-16)24-23(27)14-25-13-22(28-3)21(26)12-18(25)15-29-19-7-5-4-6-8-19/h4-13H,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHUGKNPDFUXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This compound features a pyridine ring, methoxy groups, and a phenylthio moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling processes.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound through various in vitro assays. The following table summarizes the results from cytotoxicity assays conducted on human cancer cell lines:

Cell LineIC50 (µM)Assay TypeNotes
A549 (Lung)12.52D CultureModerate cytotoxicity
HCC827 (Lung)8.92D CultureHigh sensitivity
NCI-H358 (Lung)10.33D CultureReduced efficacy in 3D model
MRC-5 (Fibroblast)20.02D CultureNon-selective toxicity

The compound exhibited significant cytotoxic effects on lung cancer cell lines, particularly HCC827, while also affecting normal lung fibroblasts (MRC-5), indicating a need for further optimization to enhance selectivity.

Mechanistic Studies

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67. Additionally, it may modulate oxidative stress response pathways, contributing to its antitumor effects.

Case Studies

A notable case study involved the evaluation of this compound against a panel of lung cancer cell lines using both 2D and 3D culture systems. The findings highlighted that while the compound showed promising antitumor activity in two-dimensional assays, its efficacy diminished in three-dimensional environments. This discrepancy underscores the importance of using advanced culture techniques that better mimic in vivo conditions for drug testing.

Comparison with Related Compounds

When compared to similar compounds containing pyridine and methoxy functionalities, this compound displayed unique properties due to its specific substitution patterns. This uniqueness may confer distinct pharmacological profiles that warrant further investigation.

Comparison with Similar Compounds

Structural Analogues in Pyridinone/Pyrimidinone Acetamides

Compound 5.7 ():
  • Structure : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide.
  • Key differences: Core: Pyrimidinone (6-membered ring with two nitrogen atoms) vs. pyridinone (single nitrogen).
  • Synthesis : 72% yield, melting point >248°C .
  • 1H NMR : Distinct signals include SCH2 (δ 4.05) and aromatic protons (δ 7.22–6.89) .
Compound 5.15 ():
  • Structure: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide.
  • Key differences: Acetamide nitrogen linked to 4-phenoxyphenyl vs. 2,5-dimethylphenyl. Pyrimidinone core with a methyl group at position 3.
  • Synthesis : 60% yield, melting point 224–226°C .
  • 1H NMR: Phenoxy aromatic protons (δ 7.75–6.91) and SCH2 (δ 4.08) .
Target Compound vs. Pyrimidinone Analogs :
  • Electronic effects: The pyridinone core in the target compound may exhibit different electronic properties compared to pyrimidinones due to reduced nitrogen density.

Quinolinone-Based Acetamides ()

Compound 9b :
  • Structure: N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide.
  • Key differences: Core: Quinolinone (fused benzene-pyridinone) vs. standalone pyridinone.
  • Synthesis : 51% yield, white solid .
  • 1H NMR: Quinolinone protons (δ 7.92–6.05) and methoxy (δ 3.84) .
Compound 9c :
  • Structure: 2-(7-chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide.
  • Key differences :
    • Chloro substituent at position 7; electron-withdrawing effect vs. methoxy in the target compound.
  • Synthesis : Similar to 9b but with lower yield (data incomplete) .
Target Compound vs. Quinolinone Analogs :
  • Synthetic complexity: Lower yields in quinolinones (51%) suggest more challenging synthesis compared to pyridinones/pyrimidinones.

Sulfur-Containing Derivatives ()

Compound 51 :
  • Structure : N-(4-(3-ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide.
  • Key differences: Triazole ring instead of pyridinone. Phenylthio group directly linked to acetamide vs. phenylthiomethyl in the target compound.
  • Synthesis : 42.4% yield, melting point 156–158°C .
Compound 54 :
  • Structure : N-(4-(3-ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide.
  • Key differences :
    • Sulfonyl group (oxidized sulfur) vs. thioether in the target compound.
  • Synthesis : 86.6% yield, melting point 204–206°C .
Target Compound vs. Sulfur Analogs :
  • Sulfur oxidation state : The phenylthio group in the target compound (thioether) is less polar than sulfonyl derivatives (e.g., compound 54), which may influence metabolic stability.
  • Synthetic accessibility : Sulfonyl derivatives (compound 54) show higher yields (86.6%) compared to thioethers, possibly due to easier oxidation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide

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